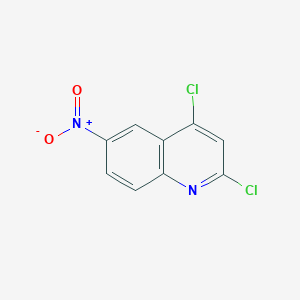

2,4-Dichloro-6-nitroquinoline

描述

Significance of Quinoline (B57606) Scaffold in Advanced Chemical Sciences

The quinoline nucleus, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in medicinal chemistry and drug design. bohrium.combenthamdirect.comresearchgate.netorientjchem.orgrsc.orgnih.govresearchgate.net This is due to its presence in a wide array of natural products and synthetic molecules that exhibit a broad spectrum of pharmacological activities. bohrium.combenthamdirect.comresearchgate.netorientjchem.org Quinoline and its derivatives have been extensively investigated for their potential as antibacterial, antiviral, anticancer, antimalarial, and anti-inflammatory agents. benthamdirect.comorientjchem.orgrsc.org The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to modulate the biological and physical properties of the resulting molecules. rsc.orgnih.govresearchgate.net This adaptability makes it a key building block for the development of novel therapeutic agents. bohrium.comresearchgate.net The unique electronic features and the ability of the quinoline structure to interact with biological targets like DNA and various enzymes contribute to its significance in the search for new medicines. orientjchem.org

Research Trajectory of Dihalo-Nitro-Quinolines

The introduction of halogen and nitro groups onto the quinoline core gives rise to dihalo-nitro-quinolines, a class of compounds with distinct reactivity and synthetic utility. The electron-withdrawing nature of both the chlorine atoms and the nitro group significantly influences the chemical behavior of the quinoline ring system. Research on compounds like 2,4-dichloro-6-nitroquinoline and its isomers, such as 2,4-dichloro-3-nitroquinoline (B146357) and 2,6-dichloro-5-nitroquinoline, focuses on their role as versatile intermediates in organic synthesis. nih.govclockss.org

The chlorine atoms, particularly at the 2- and 4-positions, are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. Simultaneously, the nitro group can be reduced to an amino group, which can then be further modified, or it can act as a directing group in subsequent reactions. The specific positioning of these substituents dictates the regioselectivity of further transformations. For instance, the presence of electron-withdrawing chlorine atoms can deactivate the quinoline ring, directing nitration to specific positions. The study of these reaction pathways is crucial for designing efficient syntheses of more complex, polyfunctional quinoline derivatives. Recent research has explored methods for the meta-nitration of dihalo-substituted quinolines through dearomatization/rearomatization sequences, yielding the desired nitro-quinolines in good yields. acs.org

Historical Development and Current Research Frontiers of Functionalized Quinolines

The history of quinoline chemistry dates back to its first isolation from coal tar in 1834. acs.org Since then, numerous classical synthetic methods, such as the Skraup, Friedländer, and Combes reactions, have been developed to construct the quinoline skeleton. acs.orgmdpi.comresearchgate.net These methods, often involving the condensation of anilines with carbonyl compounds, are still in use today. acs.org

Current research frontiers are focused on developing more efficient, selective, and environmentally friendly methods for the synthesis and functionalization of quinolines. researchgate.netacs.orgresearchgate.net This includes the use of transition-metal catalysis to mediate the formation of substituted quinolines and the development of C-H activation strategies to directly introduce new functional groups onto the quinoline ring, avoiding the need for pre-functionalized starting materials. acs.orgmdpi.comresearchgate.net There is also a significant interest in the synthesis of quinoline-based hybrids, where the quinoline moiety is combined with other pharmacologically active scaffolds to create molecules with dual modes of action or improved properties. researchgate.net The development of metal-free synthesis protocols is another active area of research, aiming to provide greener and more sustainable access to these valuable compounds. acs.org

Properties of this compound

The following tables summarize the key physical and chemical properties of this compound.

Table 1: Identifiers and Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 408523-59-1 guidechem.comfluorochem.co.ukchemicalbook.comambeed.combldpharm.com |

| Molecular Formula | C₉H₄Cl₂N₂O₂ guidechem.comambeed.com |

| Molecular Weight | 243.05 g/mol guidechem.comambeed.com |

Table 2: Computed Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3-AA | 3.6 guidechem.com |

| Hydrogen Bond Acceptor Count | 3 guidechem.com |

| Topological Polar Surface Area | 58.7 Ų guidechem.com |

| Heavy Atom Count | 15 guidechem.com |

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-6-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2N2O2/c10-7-4-9(11)12-8-2-1-5(13(14)15)3-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHMYLFTTXCPRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698167 | |

| Record name | 2,4-Dichloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408523-59-1 | |

| Record name | 2,4-Dichloro-6-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Dichloro 6 Nitroquinoline and Its Analogs

Multi-Step Cyclization, Nitration, and Chlorination Strategies for Quinoline (B57606) Nuclei

The construction of the 2,4-dichloro-6-nitroquinoline core typically involves a sequential approach encompassing the formation of the quinoline ring, followed by regioselective nitration and directed chlorination.

Cyclization Reactions for Quinoline Ring Formation

The initial formation of the quinoline nucleus can be achieved through several classic named reactions, each offering distinct advantages in terms of substrate scope and substitution patterns. iipseries.orgpharmaguideline.comnih.gov These methods generally involve the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors.

Key cyclization strategies include:

Skraup Synthesis: This reaction involves the synthesis of quinoline by heating aniline with sulfuric acid, glycerol, and an oxidizing agent like nitrobenzene. pharmaguideline.com The dehydration of glycerol forms acrolein, which then undergoes a 1,4-addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. nih.gov

Combes Synthesis: This method produces 2,4-disubstituted quinolines from the acid-catalyzed reaction of anilines with 1,3-dicarbonyl compounds. iipseries.org

Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form the quinoline ring. pharmaguideline.com

Pfitzinger Reaction: Isatin is reacted with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. iipseries.org

The choice of a specific cyclization method is dictated by the desired substitution pattern on the resulting quinoline. For the synthesis of precursors to this compound, a substituted aniline would be chosen to guide the subsequent nitration step to the 6-position.

Regioselective Nitration Pathways

Nitration of the quinoline ring is a crucial step in the synthesis of this compound. The position of the nitro group is critical for the molecule's subsequent reactivity and biological activity. The directing effects of the substituents already present on the quinoline ring govern the regioselectivity of this electrophilic aromatic substitution.

Typically, nitration is carried out using a mixture of nitric acid and sulfuric acid. researchgate.net The conditions of the reaction, including temperature and the concentration of the nitrating agent, can be controlled to favor the formation of the desired isomer. For a quinoline nucleus, electrophilic substitution generally occurs at the 5- and 8-positions. However, the presence of activating or deactivating groups can alter this preference. To achieve nitration at the 6-position, the synthesis often starts with a precursor that directs the nitro group to this specific location. For instance, starting with an aniline derivative that already contains a para-directing group can facilitate nitration at the desired position before or after the quinoline ring is formed. researchgate.net

A study on the nitration of 1,2,3,4-tetrahydroquinoline and its N-protected derivatives demonstrated that regioselectivity can be achieved, with the 6-nitro isomer being a possible product. researchgate.net

Directed Chlorination Protocols

The final step in this multi-step synthesis is the introduction of chlorine atoms at the 2- and 4-positions of the 6-nitroquinoline core. This is typically achieved through a reaction with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). researchgate.netderpharmachemica.com

The precursor for this chlorination is usually a 4-hydroxy-2-quinolone or a quinoline-N-oxide derivative. The reaction with phosphorus oxychloride converts the hydroxyl or N-oxide groups into chloro groups. For example, the synthesis of 2,4-dichloroquinoline derivatives can be achieved by the condensation of an aromatic primary amine with malonic acid in the presence of excess phosphorus oxychloride. This suggests that a similar one-pot approach could be adapted for the synthesis of the nitro-substituted analog.

Nucleophilic Displacement and Derivatization Reactions in Quinoline Chemistry

The chlorine atoms at the 2- and 4-positions of this compound are highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the nitro group and the nitrogen atom in the quinoline ring. This allows for the selective introduction of a wide variety of functional groups by reacting this compound with different nucleophiles. nih.gov

Common nucleophiles and the resulting products are summarized in the table below:

| Nucleophile | Resulting Functional Group |

| Amines (R-NH₂) | Aminoquinolines |

| Alcohols (R-OH) / Alkoxides (RO⁻) | Alkoxyquinolines |

| Thiols (R-SH) / Thiolates (RS⁻) | Thioether quinolines |

| Azide (N₃⁻) | Azidoquinolines |

The reaction conditions, such as solvent and temperature, can be tuned to control the selectivity of the substitution, particularly when a stepwise replacement of the two chlorine atoms is desired. nih.gov For instance, the chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. mdpi.com This differential reactivity allows for the sequential introduction of two different nucleophiles.

One-Pot Synthesis Approaches for Dichloroquinoline Frameworks

To improve efficiency and reduce waste, one-pot synthetic methods for the preparation of dichloroquinoline frameworks have been developed. These methods combine multiple reaction steps into a single procedure without the isolation of intermediates.

A facile one-pot method for the synthesis of 2,4-dichloroquinoline derivatives involves the condensation of an appropriate primary aromatic amine with malonic acid in the presence of excess phosphorus oxychloride. This approach can be extended to synthesize nitro-substituted analogs by using a nitro-substituted aniline as the starting material. Microwave-assisted organic synthesis has also been employed to accelerate the one-pot conversion of aromatic amines to 2,4-dichloroquinolines in the presence of POCl₃ and malonic acid, often leading to good yields in short reaction times. asianpubs.org

Synthetic Intermediate Role in Complex Molecule Synthesis

This compound is a valuable synthetic intermediate for the construction of more complex, biologically active molecules. The reactive chloro groups serve as handles for further functionalization through nucleophilic substitution reactions, while the nitro group can be reduced to an amino group, which can then be further modified.

For example, the dichloroquinoline core is a precursor to various substituted quinolines with potential therapeutic applications. The selective substitution of the chlorine atoms allows for the introduction of different side chains, leading to the generation of libraries of compounds for drug discovery. The subsequent reduction of the nitro group to an amine provides another point of diversification, enabling the attachment of various substituents through acylation, alkylation, or other amine-based chemistries. nih.gov

Theoretical and Computational Investigations of 2,4 Dichloro 6 Nitroquinoline

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental properties of molecules. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of a molecule. For 2,4-dichloro-6-nitroquinoline, these calculations can predict its geometry, the distribution of electrons, and its reactivity, complementing experimental findings and guiding further research.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. It is used to investigate the electronic properties of many-body systems, such as atoms and molecules. DFT is employed to determine the optimized molecular geometry, where the molecule is in its lowest energy state, and to analyze its electronic structure, which governs its chemical behavior. Recent studies on various quinoline (B57606) derivatives have successfully utilized DFT to understand their stability and reactivity. nih.govrsc.org

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. For a molecule like this compound, which has a rigid quinoline core, the primary focus of conformational analysis would be on the orientation of the nitro group relative to the quinoline ring.

The energetic landscape is a potential energy surface that maps the energy of the molecule as a function of its geometry. By exploring this landscape, the most stable conformer (the global minimum) and other low-energy conformers can be identified. The energy differences between these conformers provide insight into the flexibility of the molecule and the populations of different conformers at a given temperature. While specific data for this compound is not available, a hypothetical energetic landscape might reveal the rotational barrier of the nitro group.

Table 1: Hypothetical Conformational Analysis of this compound

| Conformer | Dihedral Angle (C5-C6-N-O) | Relative Energy (kcal/mol) |

| A | 0° | 2.5 |

| B | 45° | 0.0 |

| C | 90° | 3.0 |

This table presents hypothetical data for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity and easier electronic excitation. For this compound, the electron-withdrawing nature of the chloro and nitro groups is expected to lower the energies of both the HOMO and LUMO and influence the HOMO-LUMO gap.

Table 2: Calculated Frontier Molecular Orbital Energies for a Representative Dichloronitro Aromatic Compound

| Parameter | Energy (eV) |

| EHOMO | -7.5 |

| ELUMO | -3.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

This table presents representative data based on similar compounds for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. Regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP surface would likely show negative potential around the nitrogen and oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring. Positive potential would be expected around the hydrogen atoms and the carbon atoms attached to the electronegative chlorine and nitro groups.

The distribution of atomic charges within a molecule is crucial for understanding its polarity and reactivity. Various methods, such as Mulliken population analysis, can be used to calculate these charges. These calculations help in identifying which atoms are electron-rich and which are electron-deficient.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of a molecule. These include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Potential (μ): The escaping tendency of electrons from a system.

Chemical Hardness (η): The resistance of a molecule to change its electron configuration.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of changing the electron configuration.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Studies on various quinoline derivatives have shown how these descriptors can provide valuable insights into their reactivity. nih.govrsc.org

Table 3: Hypothetical Reactivity Descriptors for this compound

| Descriptor | Value (eV) |

| Electronegativity (χ) | 5.35 |

| Chemical Potential (μ) | -5.35 |

| Chemical Hardness (η) | 2.15 |

| Chemical Softness (S) | 0.23 |

| Electrophilicity Index (ω) | 6.66 |

This table presents hypothetical data calculated from the representative FMO energies for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Absorption Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited states of molecules. nih.govrsc.org It is a powerful tool for predicting the electronic absorption spectra (UV-Vis spectra) of compounds. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths at which a molecule will absorb light.

For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These theoretical predictions can be compared with experimental UV-Vis spectra to validate the computational method and to understand the nature of the electronic transitions, such as n→π* or π→π* transitions. Computational studies on natural compounds have demonstrated the consistency of this method in predicting absorption spectra. mdpi.com

Table 4: Predicted Electronic Transitions for a Substituted Nitroaromatic Compound using TD-DFT

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 320 | 0.15 | HOMO → LUMO |

| S0 → S2 | 285 | 0.08 | HOMO-1 → LUMO |

| S0 → S3 | 250 | 0.25 | HOMO → LUMO+1 |

This table presents representative data for illustrative purposes.

Ab Initio Hartree-Fock (HF) Calculations for Molecular Properties

Ab initio Hartree-Fock (HF) calculations represent a fundamental quantum mechanical method to approximate the electronic structure and properties of a molecule by solving the Schrödinger equation without empirical data. nih.gov This method is crucial for determining the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles, which correspond to the minimum energy conformation of the molecule. researchgate.netntnu.no

For this compound, HF calculations, typically employing a basis set like 6-311+G(d,p), would be used to predict its geometric parameters. karazin.ua The resulting data provides a foundational understanding of the molecule's three-dimensional structure. The presence of the electronegative chlorine atoms and the bulky nitro group is expected to induce significant distortions in the planarity of the quinoline ring system. The calculations would also yield electronic properties such as dipole moment and orbital energies.

Table 1: Predicted Geometrical Parameters for this compound using Hartree-Fock Method. Note: This table is illustrative, based on typical values for substituted quinolines, as specific published data for this compound is unavailable.

| Parameter | Bond | Predicted Value (Å or °) |

|---|---|---|

| Bond Length | C2-Cl | 1.745 |

| Bond Length | C4-Cl | 1.739 |

| Bond Length | C6-N(nitro) | 1.475 |

| Bond Length | N(nitro)-O | 1.220 |

| Bond Angle | Cl-C2-N1 | 115.5 |

| Bond Angle | Cl-C4-C3 | 119.8 |

| Bond Angle | C5-C6-N(nitro) | 118.9 |

Modeling of Solvent Effects on Electronic and Spectroscopic Properties

The electronic and spectroscopic properties of a molecule can be significantly influenced by its environment, particularly the solvent. nih.govucsb.edu Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. nih.gov These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of how the solvent polarity affects properties like absorption spectra (UV-Vis), dipole moment, and orbital energies. ucsb.edu

For this compound, modeling would likely reveal solvatochromic shifts in its electronic absorption spectra. ucsb.edu In polar solvents, the ground state of this polar molecule is expected to be stabilized, potentially leading to a blue shift (hypsochromic shift) in π→π* transitions compared to nonpolar solvents. The magnitude of the change in the calculated dipole moment from the gas phase to a solvated phase indicates the extent of solute-solvent interactions. These studies are essential for understanding the molecule's behavior in solution, which is critical for many chemical applications. nih.gov

Molecular Dynamics (MD) Simulations for Reactive Properties and Stability

Molecular Dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of a molecular system, offering insights into its stability and reactivity. miami.edubldpharm.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can model processes such as conformational changes, interactions with solvent molecules, and the initial steps of chemical reactions over time scales from picoseconds to microseconds. karazin.uanih.gov

For this compound, MD simulations, often using a reactive force field (like ReaxFF), could be employed to investigate its stability in various environments, such as in aqueous solution. bldpharm.com These simulations can reveal how water molecules interact with the polar nitro group and the halogenated quinoline core. Furthermore, MD simulations can be used to study the molecule's degradation pathways by modeling its interaction with reactive species like hydroxyl radicals. scielo.org.co Analysis of radial distribution functions from these simulations can identify which atoms on the molecule are most likely to interact with surrounding water molecules or reactive species, thereby predicting sites of potential reaction. scielo.org.co

Advanced Solid-State Computational Analysis

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify the various intermolecular interactions that stabilize a molecule's crystal structure. nih.govscirp.orgmdpi.com By partitioning the crystal electron density, a unique surface is generated for each molecule, which can be mapped with properties like d_norm (normalized contact distance) to highlight regions of close intermolecular contact. nih.gov Accompanying 2D fingerprint plots provide a quantitative summary of these interactions, breaking them down by the atom pairs involved and their distances. scirp.orgresearchgate.net

Table 2: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound. Note: This table is illustrative, based on typical values for related chloro-nitro-aromatic compounds.

| Interaction Type | Predicted Contribution (%) |

|---|---|

| H···H | ~30-40% |

| O···H / H···O | ~15-25% |

| Cl···H / H···Cl | ~10-20% |

| C···C (π–π stacking) | ~5-10% |

| N···H / H···N | ~3-7% |

| Other (Cl···O, Cl···N, etc.) | ~5-10% |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, closely resembling a Lewis structure. nih.govjmcs.org.mx A key feature of NBO analysis is its ability to quantify intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. wisc.edu The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of their significance. researchgate.net

In this compound, the quinoline ring system acts as an electron donor, while the potent electron-withdrawing nitro group serves as a primary acceptor. NBO analysis would quantify the charge transfer from the π-orbitals of the aromatic system to the π*-antibonding orbitals associated with the N-O bonds of the nitro group. rsc.org Similarly, interactions involving the lone pairs on the nitrogen and oxygen atoms with adjacent antibonding orbitals would be detailed. This analysis provides fundamental insights into the molecule's electronic structure, stability, and the origins of its reactivity and spectroscopic properties. researchgate.netnih.gov

Theoretical Prediction of Non-linear Optical (NLO) Properties

Molecules that exhibit a strong non-linear optical (NLO) response are of great interest for applications in optoelectronics and photonics, such as in optical switching and frequency conversion. nanobioletters.comnih.gov Computational chemistry provides a means to predict the NLO properties of molecules, primarily by calculating the static and dynamic polarizability (α) and the first hyperpolarizability (β). nih.govscielo.org.mx A large value for the first hyperpolarizability is indicative of a significant second-order NLO response. jmcs.org.mx

Molecules with strong NLO properties often possess a D-π-A (donor-pi bridge-acceptor) structure, which facilitates intramolecular charge transfer upon excitation. This compound fits this motif, with the quinoline ring acting as the π-system and potential donor, and the nitro group serving as a strong electron acceptor. Theoretical calculations, typically using Density Functional Theory (DFT) methods like B3LYP or CAM-B3LYP, would be performed to compute the components of the hyperpolarizability tensor. nanobioletters.comscielo.org.mx The results for this compound would likely show a significant β value, potentially many times that of a standard reference material like urea, suggesting its promise as a candidate for NLO applications. nanobioletters.com

Medicinal Chemistry and Biological Activity Investigations

Structure-Activity Relationship (SAR) Studies of Substituted Quinoline (B57606) Derivatives

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the core ring structure. SAR studies help to elucidate the influence of these modifications on the pharmacological efficacy of the compounds.

Influence of Halogenation and Nitro Substitution on Biological Potency

The presence of halogen and nitro groups on the quinoline scaffold is a critical determinant of biological potency. Research indicates that these substitutions can synergistically enhance the therapeutic effects of the parent molecule.

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, can significantly impact a compound's properties. Halogenation has been shown to improve the metabolic stability of quinoline derivatives nih.gov. In many instances, the inclusion of halogen groups leads to enhanced antileishmanial activity frontiersin.org. For example, the presence of a bromine atom at the C-6 position has been identified as an essential moiety for improving antimalarial activity . Similarly, quinoline derivatives with bromine atoms at the C-5 and C-7 positions demonstrated significant inhibition of cancer cell proliferation nih.gov.

Nitro Substitution: The nitro group is a strong electron-withdrawing group that can profoundly influence the electronic properties of the quinoline ring and its interactions with biological targets. The introduction of a nitro group at the C-5 position of a dibromoquinoline scaffold was found to amplify its antiproliferative effects nih.gov. Specifically, compounds like 6-bromo-5-nitroquinoline have demonstrated significant antiproliferative and apoptotic effects against various cancer cell lines, highlighting the importance of the nitro group in enhancing anticancer potency nih.govnih.gov.

The combination of both halogen and nitro substituents often results in compounds with notable biological activity. For instance, 6-bromo-5-nitroquinoline showed greater antiproliferative activity compared to many other substituted quinolines nih.gov. This suggests that the specific arrangement of dichloro and nitro groups in 2,4-Dichloro-6-nitroquinoline likely confers significant biological potential.

Positional Effects of Substituents on Pharmacological Activity

The specific placement of substituents on the quinoline ring is crucial for determining the pharmacological profile of a derivative. The activity can be enhanced, diminished, or altered depending on the substitution pattern.

Position 2: Substitution at the C-2 position can be critical. For instance, while an electron-donating group at C-2 enhanced antimalarial activity, an electron-withdrawing chlorine atom at the same position led to a loss of activity .

Position 4: The C-4 position is also important for activity. In the context of antileishmanial agents, morpholino and substituted phenyl groups at C-4 were found to provide good activity and solubility nih.gov.

Positions 5, 6, 7, and 8: Substitutions on the benzo portion of the quinoline ring also play a key role. A bromine atom at C-6 was found to be crucial for improving antimalarial activity . Conversely, in another study, compounds with bromine at C-5 and C-7 showed significant antiproliferative activity, while substitutions at C-3, C-6, and C-8 were inactive nih.gov. For antileishmanial activity, substitutions at C-6 and C-7 with chlorine and fluorine, respectively, were found to improve metabolic stability nih.gov. The C-8 position is also historically significant, with hydroxyl groups at this position being key for certain biological activities frontiersin.org.

These findings underscore that the biological effects of this compound are intricately linked to the specific placement of the chloro groups at positions 2 and 4 and the nitro group at position 6.

| Position | Substituent Effect on Biological Activity | Reference |

| C-2 | An electron-withdrawing Cl group led to loss of antimalarial activity. | |

| C-4 | Morpholino and substituted phenyl groups improved antileishmanial activity. | nih.gov |

| C-5 & C-7 | Bromine substitution resulted in significant cancer cell inhibition. | nih.gov |

| C-6 | A bromine atom was essential for improved antimalarial activity. | |

| C-6 & C-7 | Chlorine and fluorine substitution improved metabolic stability. | nih.gov |

| C-8 | A hydroxyl group was key for antileishmanial activity. | frontiersin.org |

Correlation of Lipophilicity with Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a fundamental physicochemical property that influences the pharmacokinetic and pharmacodynamic behavior of a drug candidate dntb.gov.uaresearchgate.net. It governs the ability of a molecule to passively diffuse across biological membranes, such as the cell membrane, and affects processes like absorption, distribution, metabolism, excretion, and toxicity (ADMET) dntb.gov.uaresearchgate.netnih.gov.

For quinoline derivatives, a clear relationship exists between lipophilicity and biological activity nih.gov. The introduction of nitrogen atoms into a carbon scaffold, as in the quinoline ring, generally reduces lipophilicity dntb.gov.uaresearchgate.net. The substituents further modify this property. While a certain degree of lipophilicity is necessary for membrane permeation, excessively high values can lead to poor aqueous solubility and non-specific binding. Therefore, an optimal lipophilicity range is often sought in drug design. Studies on various quinoline hybrids have shown that their bioavailability and biological activity are correlated with their lipophilicity and other ADMET parameters nih.govnih.gov.

Elucidation of Pharmacological Mechanisms and Molecular Interactions

Understanding how substituted quinolines like this compound exert their biological effects requires identifying their molecular targets and the cellular pathways they modulate.

Interaction with Specific Molecular Targets (e.g., Enzymes, Receptors)

Quinoline derivatives are known to interact with a variety of biological macromolecules, leading to the modulation of their function.

Enzyme Inhibition: A primary mechanism of action for many bioactive compounds is the inhibition of specific enzymes. For example, certain derivatives of bromo- and cyano-substituted 8-hydroxyquinoline have been shown to inhibit the human DNA topoisomerase I enzyme nih.gov. Topoisomerases are crucial for DNA replication and repair, making them important targets for anticancer drugs. Additionally, the enzymatic system xanthine/xanthine oxidase has been shown to metabolize 6-nitroquinoline, indicating a direct interaction between this class of compounds and specific enzymes nih.gov. Other enzymes targeted by different quinoline derivatives include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative diseases nih.gov.

Inhibition of Cellular Pathways (e.g., DNA Gyrase, PI3K/mTOR Signaling)

Beyond individual molecular targets, substituted quinolines can interfere with entire cellular signaling pathways that are critical for cell survival and proliferation.

DNA Gyrase Inhibition: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and transcription nih.gov. It is a well-validated target for antibacterial agents, most notably the quinolone class of antibiotics nih.govnih.gov. The ability of quinoline-based compounds to inhibit this enzyme underscores their potential as antibacterial agents.

PI3K/mTOR Signaling Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism nih.govnih.gov. Dysregulation of this pathway is a common feature in many human cancers, making it an attractive target for cancer therapy unc.edunih.gov. Several natural and synthetic compounds have been shown to inhibit the PI3K/mTOR pathway, leading to anticancer effects nih.govresearchgate.net. Chloroquine, a well-known quinoline derivative, has been shown to affect the mTOR signaling pathway in melanoma cells mdpi.com. This suggests that other substituted quinolines, potentially including this compound, could also exert their biological effects through the modulation of this critical oncogenic pathway.

| Pathway/Target | Biological Role | Relevance for Quinoline Derivatives | Reference |

| DNA Gyrase | Bacterial DNA replication and repair | Validated target for quinolone antibiotics. | nih.govnih.gov |

| DNA Topoisomerase I | Human DNA replication and repair | Target for anticancer quinoline derivatives. | nih.gov |

| PI3K/Akt/mTOR | Cell growth, proliferation, survival | Key oncogenic pathway inhibited by some quinoline compounds. | nih.govunc.edunih.govmdpi.com |

| Xanthine Oxidase | Enzyme metabolism | Metabolizes 6-nitroquinoline. | nih.gov |

| Cholinesterases | Neurotransmitter degradation | Target for quinolines in neurodegenerative disease research. | nih.gov |

Modulatory Effects on Gene Expression Profiles

There is currently a lack of specific studies detailing the modulatory effects of this compound on gene expression profiles. Research on other nitroquinoline derivatives, such as 6-nitroquinoline, has focused on its enzymatic conversion under hypoxic conditions to the fluorescent 6-aminoquinoline, a process with implications for developing hypoxia-selective probes. nih.gov This suggests that the nitro group on the quinoline ring is a key site for bioreductive metabolism, which could potentially influence cellular environments and, consequently, gene expression. However, without direct experimental evidence, any potential effects of this compound on gene expression remain speculative. Future research employing techniques like real-time PCR and microarray analysis would be necessary to elucidate its specific impact on cellular genetic machinery.

Computational Approaches to Drug-Target Interaction (DTI) Prediction

Computational methods are essential in modern drug discovery for predicting the interactions between small molecules and their biological targets.

Machine learning (ML) has become a powerful tool for predicting drug-target interactions (DTI), significantly accelerating the initial phases of drug discovery by narrowing down candidate compounds. nih.govijraset.comnih.gov These approaches utilize algorithms like Support Vector Machines (SVM) and Random Forest to analyze large datasets containing chemical structures and protein sequences. nih.govijraset.com By learning from known drug-target pairs, these models can predict potential interactions for new compounds.

For a molecule like this compound, ML models could be trained on databases of known quinoline derivatives and their targets. nih.govresearchgate.net The model would use the compound's structural features (fingerprints) to predict its likely protein partners. This approach can effectively screen vast numbers of potential targets, identifying those with the highest probability of interaction for further experimental validation. dromicslabs.com

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net This method is crucial for understanding the binding mode and affinity of a ligand, such as this compound, to a protein's active site. mdpi.com While no specific molecular docking studies for this compound were found, research on structurally similar 2,4-disubstituted 6-fluoroquinolines has demonstrated the utility of this approach in identifying potential binding interactions with targets like Plasmodium falciparum translation elongation factor 2 (PfeEF2). nih.gov

In a typical molecular docking workflow, the three-dimensional structure of the target protein is used to create a virtual binding pocket. The ligand, this compound, would then be virtually placed in this pocket in various conformations. A scoring function calculates the binding energy for each pose, with lower energies indicating a more favorable interaction. mdpi.com This information can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Table 1: Representative Binding Affinities of Quinoline Derivatives from Molecular Docking Studies This table is illustrative of the types of data generated for related compounds, as specific data for this compound is not available.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 2,4-disubstituted 6-fluoroquinolines | PfeEF2 | -8.200 to -10.700 |

Investigation of Specific Biological Activities and Related Phenomena

The quinoline ring is a core structure in many compounds with a wide range of biological activities.

Numerous quinoline derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms such as topoisomerase inhibition and disruption of tubulin polymerization. globalresearchonline.netekb.eg For instance, studies on other nitroquinolines, like 8-hydroxy-5-nitroquinoline, have demonstrated significant cytotoxicity against human cancer cell lines. nih.gov Similarly, quinazoline (B50416) derivatives, which share a related bicyclic structure, have shown potent antiproliferative activity. nih.govnih.gov

The anticancer potential of this compound has not been specifically reported. However, based on the activity of related compounds, it could be a candidate for screening against various cancer cell lines. The dichloro and nitro substitutions on the quinoline scaffold would be expected to significantly influence its electronic and steric properties, which in turn would affect its biological activity.

Table 2: In Vitro Antiproliferative Activity of Selected Quinoline and Quinazoline Derivatives This table presents data for related heterocyclic compounds to illustrate typical findings in this area of research.

| Compound/Derivative | Cell Line | IC50 (µM) |

| 8-hydroxy-5-nitroquinoline | Raji | 0.438 |

| Quinoline-based dihydrazone (Compound 3b) | MCF-7 | 7.016 |

| Quinoline-based dihydrazone (Compound 3c) | MCF-7 | 7.05 |

| 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline | L1210 | > 1 |

The quinoline framework is famously present in antimalarial drugs like chloroquine and primaquine. nih.gov Derivatives of 8-aminoquinoline have shown fair antimalarial activities. nih.gov Furthermore, various synthetic quinoline derivatives have been explored for their antibacterial and antitubercular properties. nih.govmdpi.com The antimicrobial efficacy often stems from the ability of these compounds to interfere with essential cellular processes in pathogens.

While direct studies on the antimicrobial, antimalarial, and antitubercular properties of this compound are not available in the reviewed literature, its structure suggests it could be a subject for such investigations. The presence of chlorine and nitro groups can enhance the antimicrobial activity of heterocyclic compounds. Future studies would involve screening this compound against a panel of bacteria, fungi, parasites like Plasmodium falciparum, and Mycobacterium tuberculosis to determine its potential in these therapeutic areas.

Analysis of Genotoxicity Mechanisms for Related Analogs

Genotoxicity refers to the capacity of chemical agents to damage the genetic information within a cell, leading to mutations and potentially cancer. wikipedia.org Genotoxic substances can induce damage through direct or indirect interactions with DNA. wikipedia.org Direct mechanisms involve the formation of covalent adducts with DNA, while indirect pathways often involve the generation of reactive oxygen species (ROS), which can cause oxidative damage to the genetic material. wikipedia.orgjuniperpublishers.com

Studies on analogs of this compound, particularly other nitroquinoline derivatives, have shed light on these mechanisms. For instance, 8-hydroxy-5-nitroquinoline (NQ) has been identified as a highly toxic compound among several quinoline analogs. nih.gov Its genotoxic mechanism is linked to the increased production of intracellular ROS. nih.gov This effect is significantly amplified by the presence of copper, suggesting a metal-dependent pathway for generating oxidative stress. nih.gov Unlike other quinoline derivatives such as clioquinol, NQ does not act as a zinc ionophore, indicating a distinct mechanism of action that does not involve altering intracellular zinc concentrations. nih.gov

The damage inflicted by genotoxins can manifest as single- and double-strand DNA breaks, point mutations, cross-linking, and chromosomal aberrations. wikipedia.org Cells attempt to counteract this damage through DNA repair mechanisms or by initiating programmed cell death (apoptosis). wikipedia.org However, if these protective measures fail, the resulting permanent mutations can lead to mutagenesis and carcinogenesis. wikipedia.org The study of nitroquinoline analogs is crucial for understanding how the nitro group and other substituents on the quinoline ring contribute to these damaging processes.

Table 1: Genotoxicity Profile of a Related Quinoline Analog

| Compound | Primary Genotoxic Mechanism | Enhancing Factors | Key Finding |

| 8-hydroxy-5-nitroquinoline (NQ) | Increased generation of Reactive Oxygen Species (ROS) | Presence of Copper (Cu) | Potent cytotoxicity linked to oxidative stress, but does not act as a zinc ionophore. nih.gov |

Studies on Endocrine Disruption Potency of Structurally Related Compounds

Endocrine-disrupting chemicals (EDCs) are substances that interfere with the normal function of the body's endocrine system. nih.govmdpi.com These compounds can exert their effects through various mechanisms, including interacting with nuclear hormone receptors, non-nuclear steroid receptors, and enzymatic pathways involved in steroid biosynthesis and metabolism. nih.gov The group of molecules identified as EDCs is highly diverse, encompassing industrial chemicals, pesticides, plasticizers, and heavy metals. nih.gov

Development of Quinoline-Based Therapeutic Leads

The quinoline scaffold is recognized as a "privileged" structure in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. nih.govresearchgate.net Quinoline derivatives have demonstrated a remarkable range of therapeutic properties, including anticancer, antimicrobial, anti-inflammatory, antimalarial, and anti-HIV activities. nih.gov This versatility has made the quinoline nucleus a cornerstone for the design and development of novel therapeutic agents. mdpi.comorientjchem.org

In the field of oncology, quinoline-based compounds have been particularly successful. eurekaselect.com They are utilized in the development of kinase inhibitors, which are crucial for targeted cancer therapy. nih.gov Several FDA-approved drugs feature a quinoline core and are used clinically to treat various cancers by disrupting the signaling pathways that drive tumor growth. researchgate.netnih.gov The ability to functionalize the quinoline ring at multiple positions allows chemists to fine-tune the pharmacological properties of these molecules to achieve high potency and selectivity for specific biological targets. orientjchem.org

Table 2: Examples of FDA-Approved Quinoline-Based Kinase Inhibitors

| Drug Name | Primary Target(s) | Therapeutic Use |

| Anlotinib | VEGFR2, VEGFR3 | Non-small cell lung cancer (NSCLC) researchgate.net |

| Bosutinib | SRC, ABL | Chronic myeloid leukemia (CML) researchgate.net |

| Lenvatinib | VEGFR, FGFR, PDGFR | Thyroid cancer, renal cell carcinoma researchgate.net |

| Neratinib | HER2, EGFR | Breast cancer researchgate.net |

Investigation of Magnetic Behavior and Spin Crossover Phenomena in Quinoline Metal Complexes

Beyond its biological applications, the quinoline framework is instrumental in the field of materials science, particularly in the study of molecular magnetism. Certain transition metal complexes, typically with d⁴–d⁷ electron configurations, can exhibit a phenomenon known as spin crossover (SCO). mdpi.com SCO is a reversible switching between a low-spin (LS) and a high-spin (HS) electronic state, which can be triggered by external stimuli such as temperature, pressure, or light. mdpi.com This property makes SCO complexes promising candidates for applications in molecular switches, sensors, and data storage devices.

Ligands derived from quinoline, such as 2,4-dichloro-6-((quinoline-8-ylimino)methyl)phenol (Hdqmp), have been used to synthesize iron(III) coordination complexes that display distinct SCO behaviors. The magnetic properties of these complexes are highly sensitive to their molecular environment. For example, the nature of the counter-anion (e.g., NO₃⁻, BF₄⁻, ClO₄⁻) in the crystal lattice can dramatically influence the temperature and abruptness of the spin transition. acs.org

In a series of Fe(III) complexes with a dqmp⁻ ligand, one compound showed an abrupt and complete SCO at 225 K, while others exhibited incomplete transitions at lower temperatures. The spin state can also be influenced by the presence of solvent molecules and can differ between the solid state and solution. nih.gov These findings underscore the tunability of magnetic properties in quinoline-based metal complexes, highlighting the importance of subtle structural modifications in designing advanced molecular materials. nih.gov

Table 3: Spin Crossover (SCO) Properties of Selected Quinoline-Based Fe(III) Complexes

| Complex | Ligand Type | Counter-Anion | Observed SCO Behavior (Solid State) | Transition Temperature (T½) |

| Fe(dqmp)₂·H₂O | dqmp⁻ | NO₃⁻ | Abrupt and complete | 225 K |

| Fe(dqmp)₂·2CH₃COCH₃ | dqmp⁻ | BF₄⁻ | Incomplete | 135 K |

| Fe(qsal-F)₂ | qsal-F | PF₆⁻ | Gradual acs.org | ~200 K (Tₒₙₛₑₜ) acs.org |

| Fe(qsal-F)₂ | qsal-F | NCS⁻ | Hysteretic two-step acs.org | ~157-170 K acs.org |

Future Research Directions and Translational Opportunities

Development of Novel and Sustainable Synthetic Methodologies for Quinoline (B57606) Derivatives

The synthesis of quinoline derivatives has been a subject of intense research for over a century. mdpi.com Traditional methods, while foundational, often suffer from limitations such as harsh reaction conditions, low efficiency, and the use of toxic reagents. mdpi.com The future of quinoline synthesis, including for derivatives like 2,4-Dichloro-6-nitroquinoline, is moving towards greener and more sustainable chemical processes. rsc.org

Recent advancements focus on several key areas:

Multicomponent Reactions (MCRs): MCRs have emerged as a highly efficient strategy for constructing complex molecules like quinolines in a single step from multiple starting materials. rsc.orgnih.gov These reactions offer high atom economy and allow for the creation of diverse molecular scaffolds. rsc.org

Green Chemistry Approaches: There is a significant societal expectation for chemists to develop more environmentally friendly synthetic routes. rsc.org This includes the use of microwaves, ultrasound, ionic liquids, and recyclable catalysts like clay. mdpi.comrsc.org Solvent-free reaction conditions and the use of greener solvents such as water and ethanol (B145695) are also being explored. researchgate.netbohrium.comtandfonline.com

Novel Catalytic Systems: Researchers are developing innovative catalytic methods, including the use of transition-metal-free protocols, photo-induced oxidative cyclization, and nanocatalysts. mdpi.commdpi.comacs.org These modern techniques aim to improve reaction efficiency and versatility. mdpi.com For instance, reusable solid acid catalysts and metal nanoparticles have been successfully employed in quinoline synthesis. tandfonline.commdpi.com

These novel methodologies could be adapted for a more efficient and environmentally benign synthesis of this compound, reducing waste, solvent consumption, and energy input. bohrium.com

Table 1: Comparison of Synthetic Methodologies for Quinoline Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound Synthesis |

|---|---|---|---|

| Traditional Syntheses (e.g., Skraup, Friedländer) | Well-established, readily available starting materials. | Harsh conditions, toxic reagents, often low yields. mdpi.com | Provides a baseline but is less desirable for future sustainable production. |

| Multicomponent Reactions (MCRs) | High atom economy, single-step synthesis, molecular diversity. rsc.orgnih.gov | Can require careful optimization of reaction conditions. | High potential for creating diverse libraries of this compound derivatives efficiently. |

| Green Chemistry Approaches (Microwave, Ultrasound) | Reduced reaction times, increased yields, energy efficiency. mdpi.comrsc.org | Requires specialized equipment. | Can significantly improve the efficiency and sustainability of the synthesis process. |

| Novel Catalytic Systems (Nanocatalysts, Photocatalysis) | High efficiency, reusability of catalysts, mild reaction conditions. mdpi.comacs.org | Catalyst cost and stability can be a concern. | Offers a pathway to highly efficient and selective synthesis under mild conditions. |

Advanced Integrative Computational Modeling for De Novo Drug Design and Mechanistic Insights

Computational methods have become indispensable tools in modern drug discovery, offering a way to accelerate the identification and optimization of lead compounds. frontiersin.org For quinoline derivatives like this compound, these in silico approaches can provide profound mechanistic insights and guide the design of novel therapeutic agents.

Future research in this area will likely focus on:

De Novo Drug Design: This computational approach generates novel molecular structures from atomic building blocks. mdpi.com By analyzing the active site of a biological target, new molecules can be designed that have optimal interactions. mdpi.comyoutube.com This can be applied to design novel derivatives of this compound with enhanced biological activity.

3D-QSAR and Molecular Docking: Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling helps to understand the relationship between the three-dimensional structure of a molecule and its biological activity. mdpi.com Molecular docking predicts the binding affinity and interaction mode of a ligand with a protein, which is crucial for computer-assisted drug design. mdpi.comnih.gov These techniques can be used to predict the anticancer or antimicrobial potential of new this compound analogs. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the conformational stability of protein-ligand complexes over time. nih.govnih.gov This can help to validate docking results and understand the dynamic interactions between a this compound derivative and its biological target. nih.gov

These integrative computational methods can significantly reduce the time and cost associated with drug discovery by prioritizing the synthesis of the most promising compounds. frontiersin.orgmdpi.com

Application of High-Throughput Screening and Omics Technologies in Biological Activity Profiling

Identifying the biological activities of compounds like this compound requires robust and efficient screening methods. High-throughput screening (HTS) and "omics" technologies are at the forefront of this endeavor.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large compound libraries against biological targets. nih.gov These libraries can contain hundreds of thousands of diverse small molecules. nih.govnuvisan.com HTS can be used to screen derivatives of this compound to identify "hits" with potential therapeutic activity, such as antiviral or anticancer properties. nih.gov The development of microdroplet reaction platforms can further accelerate the screening of synthesis conditions and biological activity. nih.govresearchgate.net

Omics Technologies: Genomics, proteomics, and metabolomics offer a comprehensive view of the biological effects of a compound. nih.govresearchgate.net These technologies can be used to identify the molecular targets of this compound and understand its mechanism of action by analyzing changes in gene expression, protein levels, and metabolic profiles. nih.govnih.gov Integrating multi-omics data provides a holistic understanding of a compound's biological interactions. researchgate.netmdpi.com

The combination of HTS and omics technologies provides a powerful platform for profiling the biological activity of this compound and its derivatives, facilitating the discovery of new therapeutic applications.

Exploration of Emerging Therapeutic Applications and Material Science Contributions

The quinoline scaffold is present in a wide range of biologically active compounds and functional materials. mdpi.comnih.gov Derivatives of quinoline have shown a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.govmdpi.com

Future research on this compound could explore:

Therapeutic Applications: Given the known anticancer activity of other nitroquinoline derivatives, such as 4-nitroquinoline (B1605747) 1-oxide, and various quinazoline (B50416) derivatives, this compound could be a scaffold for developing new anticancer agents. nih.govnih.gov Its potential as an antimicrobial or antiviral agent also warrants investigation. nih.gov

Material Science: Quinoline derivatives are utilized in the manufacturing of dyes, smart materials, and electronics. mdpi.comgeorganics.sk The specific substitution pattern of this compound could impart unique optical or electronic properties, making it a candidate for applications in organic light-emitting diodes (OLEDs) or as a sensor. mdpi.comresearchgate.net

The versatility of the quinoline ring system suggests that this compound holds significant potential for both therapeutic and material science applications. georganics.sk

Refinement of Structure-Activity Relationship Models through Big Data Analysis

Structure-activity relationship (SAR) is a fundamental concept in medicinal chemistry that links the chemical structure of a molecule to its biological activity. eurekaselect.comcollaborativedrug.com The refinement of SAR models is crucial for the rational design of more potent and selective drugs. nih.gov

The future of SAR modeling for quinoline derivatives lies in the application of big data analysis and machine learning:

Large-Scale Data Integration: The vast amount of data generated from HTS campaigns and computational studies can be integrated to build more robust and predictive SAR models. nuvisan.comnih.gov

Machine Learning and AI: Advanced machine learning algorithms, including deep learning, can identify complex patterns in large datasets that may not be apparent through traditional analysis. frontiersin.orgmdpi.com This can lead to more accurate predictions of the biological activity of new quinoline derivatives. mdpi.com

Predictive Modeling: By analyzing large datasets of quinoline derivatives, it's possible to build QSAR models that can predict the activity of untested compounds, including novel derivatives of this compound. mdpi.com This allows researchers to prioritize synthetic efforts on molecules with the highest predicted potency and desired properties. nih.gov

The application of big data and artificial intelligence to SAR studies will undoubtedly accelerate the optimization of quinoline-based compounds for a variety of applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-nitroquinoline 1-oxide |

| Ethanol |

常见问题

Q. What are the recommended synthetic routes for 2,4-Dichloro-6-nitroquinoline, and how can reaction conditions be optimized?

The synthesis of this compound typically involves halogenation and nitration steps. A common approach is adapting protocols for related chlorinated quinolines, such as refluxing with phosphorus oxychloride (POCl₃) to introduce chlorine substituents . For example, 4-Chloro-6,7-dimethoxyquinoline was synthesized by heating 6,7-dimethoxynaphthalen-1-ol with excess POCl₃ under reflux, followed by neutralization and purification via column chromatography (petroleum ether:EtOAc, 8:1 v/v) . Optimization may require adjusting stoichiometry, reaction time, and temperature to minimize side products. Post-synthesis purification methods, such as recrystallization or HPLC, should be validated using analytical techniques like NMR or mass spectrometry .

Q. How can researchers confirm the structural identity and purity of this compound?

A combination of spectroscopic methods is essential:

- 1H/13C NMR : Assign peaks based on substituent effects (e.g., electron-withdrawing nitro and chloro groups deshield nearby protons) .

- IR Spectroscopy : Identify characteristic NO₂ stretching (~1520–1350 cm⁻¹) and C-Cl bonds (~750–550 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (C₉H₄Cl₂N₂O₂, MW 243.05) and fragmentation patterns .

- HPLC : Assess purity (>95% is typical for research-grade material) .

Q. What preliminary biological assays are suitable for evaluating this compound derivatives?

Initial screening should focus on cytotoxicity and target-specific activity:

- Antimicrobial Testing : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Dose-Response Curves : Establish linear ranges for potency and selectivity. Always include positive controls (e.g., chloramphenicol for antibiotics) .

Advanced Research Questions

Q. How do substituent modifications at the 2-, 4-, and 6-positions affect the biological activity of this compound?

Substituent effects are critical for structure-activity relationships (SAR):

- Nitro Group (6-position) : Enhances electron-deficient character, improving DNA intercalation or enzyme inhibition. Replace with -CF₃ or -CN to test electronic effects .

- Chlorine (2- and 4-positions) : Steric bulk may hinder target binding. Compare with bromine or methyl groups to evaluate steric/electronic trade-offs .

- Derivatization : Introduce amino or methoxy groups via nucleophilic substitution to modulate solubility and bioavailability .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction is the gold standard:

- Crystal Growth : Slow evaporation of methanol/ethanol solutions yields suitable crystals .

- Intramolecular Interactions : Detect hydrogen bonding (e.g., C–H⋯Cl) or π-stacking using software like SHELXL .

- Twinning Analysis : Address data contradictions in space group assignments with tools like PLATON .

Q. How should researchers resolve contradictory data in SAR studies of this compound analogs?

Contradictions often arise from experimental variability or unaccounted factors:

- Statistical Validation : Apply ANOVA or t-tests to ensure reproducibility across biological replicates .

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict electronic effects and docking studies (AutoDock) to assess binding modes .

- Meta-Analysis : Compare results with structurally related quinolines (e.g., 4,7-dichloroquinoline derivatives) to identify trends .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for nitration steps to avoid byproducts .

- Characterization : Cross-validate NMR assignments with DEPT-135 and HSQC experiments .

- Biological Assays : Adhere to NIH guidelines for preclinical reporting, including cell line authentication and statistical power analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。